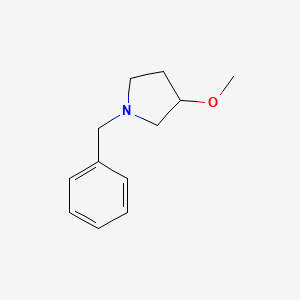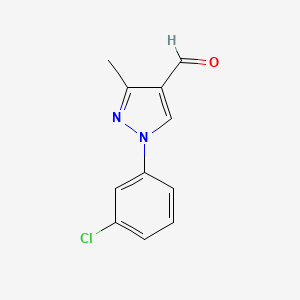
N-benzyl-3-methoxypyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-methoxypyrrolidine is an organic compound with the molecular formula C12H17NO. It is a derivative of pyrrolidine, featuring a benzyl group attached to the nitrogen atom and a methoxy group at the third position of the pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-benzyl-3-methoxypyrrolidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification steps such as distillation or recrystallization may be employed to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions: N-benzyl-3-methoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different pyrrolidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Various pyrrolidine derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
N-benzyl-3-methoxypyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of N-benzyl-3-methoxypyrrolidine involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain receptors, while the methoxy group can influence its pharmacokinetic properties. These interactions can modulate various biological pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-pyrrolidinone: Shares a similar structure but lacks the methoxy group.
1-Benzyl-3-hydroxypyrrolidine: Contains a hydroxyl group instead of a methoxy group.
1-Benzyl-3-aminopyrrolidine: Features an amino group at the third position.
Uniqueness: N-benzyl-3-methoxypyrrolidine is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
1-benzyl-3-methoxypyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Clé InChI |
QTKGPIMTYKXKPS-UHFFFAOYSA-N |
SMILES canonique |
COC1CCN(C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,5R)-2,6-diazabicyclo[3.2.0]heptan-7-one](/img/structure/B8514681.png)





![[2-chloro-4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]cyanamide](/img/structure/B8514731.png)

